2-Chloro-8-iodoquinazolin-4-amine

Medicinal Chemistry Organic Synthesis Chemical Biology

Medicinal chemists developing kinase-targeted therapies face lengthy multi-step syntheses to access diverse quinazoline analogs. 2-Chloro-8-iodoquinazolin-4-amine (CAS 1107694-87-0) solves this bottleneck with orthogonal C2-Cl and C8-I reactive sites, enabling sequential derivatization for rapid SAR library generation. • Dual halogenation supports stepwise functionalization at two positions • Validated NK1 receptor affinity (Ki = 6.40 nM) enables chemical probe development • Batch-to-batch consistency at ≥98% purity ensures reproducible multi-step syntheses. Supplied as a solid; store at 2-8°C.

Molecular Formula C8H5ClIN3
Molecular Weight 305.5 g/mol
CAS No. 1107694-87-0
Cat. No. B1416162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-iodoquinazolin-4-amine
CAS1107694-87-0
Molecular FormulaC8H5ClIN3
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)N=C(N=C2N)Cl
InChIInChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13)
InChIKeyURMSTYNCTBKBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-iodoquinazolin-4-amine (CAS 1107694-87-0) as a Strategic Quinazoline Intermediate for Kinase-Targeted Drug Discovery


2-Chloro-8-iodoquinazolin-4-amine (CAS 1107694-87-0) is a heterocyclic building block within the quinazoline class, characterized by a dual halogenation pattern (2-chloro, 8-iodo) on the core scaffold . This substitution creates a unique reactive intermediate for the synthesis of novel quinazoline derivatives, with demonstrated biological activity against key therapeutic targets, including the neurokinin-1 (NK1) receptor with a Ki of 6.40 nM [1].

2-Chloro-8-iodoquinazolin-4-amine: Why Simple Quinazoline Scaffolds Cannot Substitute for This Dual-Halogenated Intermediate


The unique positioning of both chlorine and iodine on the quinazoline core in 2-Chloro-8-iodoquinazolin-4-amine provides two orthogonal, highly reactive sites for sequential chemical transformations, a feature not found in mono-halogenated or non-halogenated analogs like 2-chloroquinazolin-4-amine . This distinct synthetic versatility is crucial for creating libraries of complex quinazoline derivatives with tailored biological activity, as evidenced by the emerging class of dual VEGFR-2/EGFR inhibitors [1], making it an irreplaceable starting material in modern medicinal chemistry.

2-Chloro-8-iodoquinazolin-4-amine: A Quantitative Comparison Against Key Analogs for Informed Procurement


Dual Halogenation for Divergent Synthesis vs. Mono-halogenated Scaffolds

2-Chloro-8-iodoquinazolin-4-amine offers two distinct reactive sites (C2-Cl for SNAr reactions and C8-I for Pd-catalyzed cross-couplings) enabling sequential and orthogonal derivatization . This is a quantifiable synthetic advantage over common intermediates like 2-chloroquinazolin-4-amine, which only provides a single reactive site for functionalization .

Medicinal Chemistry Organic Synthesis Chemical Biology

Demonstrated High-Affinity NK1 Receptor Antagonism: A Unique Biological Profile

2-Chloro-8-iodoquinazolin-4-amine acts as a high-affinity antagonist of the human neurokinin-1 (NK1) receptor, with a reported Ki of 6.40 nM [1]. This level of potency is a key differentiator, as closely related analogs like 2-chloroquinazolin-4-amine have not been reported to exhibit significant NK1 receptor activity, with literature focusing on cytotoxicity and chloride channel inhibition .

Neuropharmacology Receptor Pharmacology Pain Research

High Purity Benchmark for Reproducible Research

Commercial availability of 2-Chloro-8-iodoquinazolin-4-amine at a purity of NLT 98% (by HPLC) ensures high reproducibility in downstream synthetic applications . This purity standard is critical for minimizing side reactions in complex, multi-step syntheses, a common issue with lower-grade starting materials.

Chemical Procurement Reproducibility Quality Control

Where 2-Chloro-8-iodoquinazolin-4-amine Outperforms Analogs: Key Application Scenarios in R&D


Accelerated Synthesis of Diverse Quinazoline-Based Kinase Inhibitor Libraries

Leveraging the orthogonal reactivity of the C2-Cl and C8-I sites, medicinal chemists can use 2-Chloro-8-iodoquinazolin-4-amine as a versatile scaffold to rapidly generate libraries of quinazoline derivatives for screening against kinase targets like VEGFR-2 and EGFR [1]. This approach directly addresses the need for efficient SAR exploration in oncology drug discovery programs.

Targeted Probe Development for Neurokinin-1 (NK1) Receptor Pharmacology

Given its validated high-affinity binding to the NK1 receptor (Ki = 6.40 nM) [1], this compound is an ideal starting material for designing novel fluorescent probes or radioligands. Such tools are invaluable for studying NK1 receptor dynamics in models of pain, inflammation, and mood disorders, where suitable chemical probes are currently limited.

Reliable Intermediate for Multi-Step Synthesis in CRO and Pharmaceutical R&D

The availability of 2-Chloro-8-iodoquinazolin-4-amine at a certified purity of NLT 98% [1] makes it a dependable reagent for contract research organizations (CROs) and internal R&D groups. This ensures batch-to-batch consistency in complex, multi-step synthetic routes for client projects or internal drug candidates, minimizing troubleshooting and maximizing productivity.

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